GSK343 - 1346704-33-3

GSK343

Catalog Number: EVT-270064
CAS Number: 1346704-33-3
Molecular Formula: C31H39N7O2
Molecular Weight: 541.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK343 is a synthetic, selective, and potent inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) [ [], [] ]. It belongs to the class of S-adenosyl-L-methionine (SAM)-competitive inhibitors, meaning it competes with the SAM cofactor for binding to EZH2 [ [], [] ]. GSK343 plays a significant role in scientific research, particularly in understanding epigenetic regulation and exploring its potential in various disease models [ [], [], [], [], [] ].

Mechanism of Action

GSK343 exerts its biological effects by selectively inhibiting the catalytic activity of EZH2 [ [], [], [], [] ]. EZH2, as the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing [ [], [], [] ]. By inhibiting EZH2, GSK343 prevents H3K27me3 formation and allows the re-expression of previously silenced genes [ [], [], [] ]. This mechanism is particularly relevant in cancer research, as EZH2 is often overexpressed in various cancer types, leading to the silencing of tumor suppressor genes [ [], [], [], [] ].

Applications
  • Inhibiting Cancer Cell Proliferation and Inducing Apoptosis: Studies have shown that GSK343 reduces cell viability, suppresses proliferation, and promotes apoptosis in various cancer cell lines, including osteosarcoma, glioblastoma, colorectal cancer, and pancreatic cancer [ [], [], [], [] ].
  • Reversing Drug Resistance: GSK343 has demonstrated potential in overcoming resistance to certain chemotherapeutic agents, such as platinum-based chemotherapy in ovarian cancer and TRAIL in multiple myeloma [ [], [] ].
  • Targeting Cancer Stem Cells: Research suggests that GSK343 can suppress the stemness properties of cancer stem cells, potentially reducing tumor recurrence and metastasis [ [], [] ].
  • Modulating the Tumor Immune Microenvironment: Studies indicate that GSK343 can influence the immune response within the tumor microenvironment, suggesting its potential in combination with immunotherapy approaches [ [], [] ].
  • Investigating Sepsis-Induced Injury: GSK343 has been used to study the role of EZH2 in sepsis-induced organ injury, showing promising results in mitigating intestinal disorders and acute lung injury [ [], [] ].
  • Studying Embryonic Development: Researchers have employed GSK343 to understand the role of EZH2 in early embryonic development, particularly in preimplantation embryo development [ [] ].
  • Exploring Neurodegenerative Diseases: GSK343 has been investigated for its potential therapeutic benefits in models of neurodegenerative diseases, such as cerebral amyloid angiopathy [ [] ].

EPZ005687

Compound Description: EPZ005687 is a potent, selective, S-adenosyl-L-methionine (SAM)-competitive, small-molecule inhibitor of EZH2 methyltransferase activity. []

Relevance: EPZ005687 is structurally similar to GSK343 and shares the same mechanism of action, inhibiting EZH2 by competing with SAM. Both compounds belong to the class of SAM-competitive EZH2 inhibitors and are investigated for their anticancer activity. [, ]

EI1

Compound Description: EI1 is a selective, S-adenosyl-L-methionine-competitive, small-molecule inhibitor of EZH2. []

Relevance: Similar to GSK343, EI1 belongs to the SAM-competitive class of EZH2 inhibitors. Both compounds are investigated for their anticancer properties. [, ]

GSK126

Compound Description: GSK126 is a potent, selective, S-adenosyl-L-methionine-competitive inhibitor of EZH2 methyltransferase activity. [, ]

Relevance: GSK126, like GSK343, is a SAM-competitive EZH2 inhibitor. Both compounds are under investigation as potential anticancer agents but have faced challenges in clinical trials due to side effects. [, ]

UNC1999

Compound Description: UNC1999 is a potent, selective, orally bioavailable small-molecule inhibitor of EZH2 methyltransferase activity. [, ]

Relevance: UNC1999, similar to GSK343, acts as a SAM-competitive inhibitor of EZH2. Both are being studied for their potential as anticancer agents and have demonstrated the ability to induce autophagy in cancer cells. [, ]

3-Deazaneplanocin A (DZNep)

Compound Description: 3-Deazaneplanocin A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine hydrolase, an enzyme involved in multiple cellular methylations. [, ]

Relevance: DZNep, unlike GSK343 which directly inhibits EZH2, indirectly affects EZH2 by depleting it through a proteasome-dependent pathway. [, ] While both compounds target EZH2, their mechanisms of action differ.

S-Adenosyl-L-methionine (SAM)

Compound Description: S-Adenosyl-L-methionine (SAM) is a co-substrate for methyltransferase enzymes, including EZH2. [, , , ]

Relevance: SAM is the natural cofactor that binds to EZH2 for its methyltransferase activity. GSK343 acts as a competitive inhibitor by binding to the same site on EZH2, blocking SAM binding, and inhibiting the enzyme's activity. [, , , ]

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor (HDACi) with anticancer activity. []

Relevance: SAHA was investigated in combination with GSK343 to enhance death receptor-mediated apoptosis in multiple myeloma cells. [] The study explored the potential of combining epigenetic therapies with different mechanisms to improve treatment efficacy.

Vorinostat (VOR)

Compound Description: Vorinostat (VOR) is a histone deacetylase inhibitor (HDACi) that has shown efficacy in inducing the expression of latent HIV-1. []

Relevance: Combining VOR with GSK343 was found to synergistically increase the reversal of HIV latency in primary resting CD4+ T cells. [] This highlights the potential of combining epigenetic therapies targeting different mechanisms to disrupt latent HIV infection.

BIX 01294

Compound Description: BIX 01294 is a selective inhibitor of the histone methyltransferase G9a. []

Relevance: BIX 01294, alongside GSK343, was investigated for its potential to enhance TRAIL-induced apoptosis in multiple myeloma cells. [] The study focused on exploring various epigenetic modifiers to enhance the efficacy of TRAIL therapy.

Leptomycin B (LMB)

Compound Description: Leptomycin B (LMB) is a potent and specific inhibitor of CRM1/exportin 1 (XPO1), a nuclear export protein. []

Relevance: Similar to BIX 01294, LMB was investigated for its ability to enhance TRAIL-induced apoptosis in multiple myeloma cells, particularly in combination with GSK343. [] This highlights the potential of combining epigenetic and nuclear export inhibitors to improve treatment efficacy.

S2101

Compound Description: S2101 is a selective inhibitor of the histone demethylase LSD1/KDM1A. [, ]

Relevance: S2101 was studied in combination with GSK343 to assess their synergistic potential in epigenetic therapy for cancer. [, ] The study demonstrated that combining DNA methyltransferase inhibitors like Decitabine with S2101 could increase the efficacy of epigenetic therapy in cancer.

UNC0638

Compound Description: UNC0638 is a selective inhibitor of the histone methyltransferase G9a. [, ]

Relevance: Like S2101, UNC0638 was also investigated in combination with GSK343 and Decitabine to evaluate its potential in enhancing epigenetic therapy for cancer. [, ]

Depsipeptide

Compound Description: Depsipeptide is a histone deacetylase inhibitor (HDACi) known for its broad effects on gene expression. [, ]

Relevance: Depsipeptide, along with S2101, UNC0638, and GSK343, was included in a study to compare the specificity of different epigenetic therapies. [, ] The study highlighted that while Depsipeptide induced widespread gene expression changes, combinations of Decitabine with S2101, UNC0638, or GSK343 offered more targeted and synergistic effects.

5-Aza-2′-deoxycytidine

Compound Description: 5-Aza-2′-deoxycytidine is a DNA methyltransferase inhibitor commonly used in epigenetic therapy. []

Relevance: The study showed that combining 5-Aza-2′-deoxycytidine with GSK343 synergistically suppressed endometrial cancer cell proliferation and invasion in vitro and reduced tumor growth in vivo. [] This finding suggests a promising therapeutic strategy for endometrial cancer treatment by combining EZH2 inhibition with DNA methyltransferase inhibition.

Properties

CAS Number

1346704-33-3

Product Name

GSK343

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide

Molecular Formula

C31H39N7O2

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40)

InChI Key

ULNXAWLQFZMIHX-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK343; GSK-343; GSK 343.

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.